molecular formula C16H15N3O2 B2550526 N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide CAS No. 1235091-21-0

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide

Cat. No.: B2550526
CAS No.: 1235091-21-0
M. Wt: 281.315
InChI Key: FEXPGERAWXVUOH-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core substituted with a furan ring and a carboxamide group

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Future Directions

Quinoxaline derivatives have been found to exhibit various biological activities . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-furoic acid with 1-(furan-2-yl)propan-2-amine to form the intermediate, which is then cyclized with o-phenylenediamine under acidic conditions to yield the desired quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and quinoxaline N-oxides.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions, while the quinoxaline core can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(furan-2-yl)propan-1-yl]quinoxaline-2-carboxamide
  • N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxylate
  • N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxylhydrazide

Uniqueness

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11(9-12-5-4-8-21-12)18-16(20)15-10-17-13-6-2-3-7-14(13)19-15/h2-8,10-11H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXPGERAWXVUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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